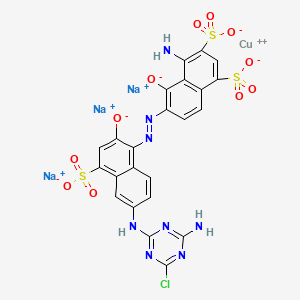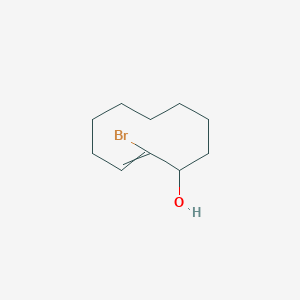![molecular formula C12H15NO5 B14625232 Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester CAS No. 54734-40-6](/img/structure/B14625232.png)
Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a carbonic acid moiety linked to a phenyl group through an ethyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester typically involves the reaction of 4-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Amines are used as nucleophiles in substitution reactions to form amides.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amide.
Scientific Research Applications
Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester involves the interaction of its ester group with various nucleophiles. In biological systems, esterases can catalyze the hydrolysis of the ester linkage, releasing the active components. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-aminobenzoate: Similar structure but without the carbonic acid moiety.
Phenyl 4-aminobenzoate: Similar structure but with a phenyl ester group instead of an ethyl ester.
Uniqueness
Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester is unique due to the presence of both a carbonic acid moiety and an ethyl ester linkage, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54734-40-6 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
[4-(ethoxycarbonylamino)phenyl] ethyl carbonate |
InChI |
InChI=1S/C12H15NO5/c1-3-16-11(14)13-9-5-7-10(8-6-9)18-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JPIFOGFCUWRXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)

![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)

![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)



![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)

![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
